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molecular formula C9H11ClO2 B8727573 (4-Chloro-3-ethoxyphenyl)methanol

(4-Chloro-3-ethoxyphenyl)methanol

Cat. No. B8727573
M. Wt: 186.63 g/mol
InChI Key: HXQNXEZHJYMZRY-UHFFFAOYSA-N
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Patent
US07772253B2

Procedure details

The title compound was prepared from commercially available 4-chloro-3-hydroxy-benzoic acid as follows: 4-chloro-3-hydroxy-benzoic acid (3.0 g, 17 mmol) was dissolved in DMF (15 ml) and K2CO3 (4.7 g, 34.0 mmol) and EtI (6.0 g, 38 mmol) were added and the reaction stirred for 6 h. The reaction was then diluted with water and extracted with EtOAc. The organic extracts were dried (Na2SO4) and concentrated to afford 3.6 g (91% yield) of 4-chloro-3-ethoxy-benzoic acid ethyl ester. The crude ester was then dissolved in THF (20 mL) and cooled to −78° C. under Ar. Di-isobutylaluminium hydride (95 mL, 1M in THF, 95 mmol) was then slowly added (15 min), the cooling bath removed on completion of addition and the reaction allowed to reach 0° C. (1 h). The reaction was then cooled to −78° C., the excess hydride was quenched by cautious addition of 1N HCl. The mixture was brought to room temperature, the organic separated and the aqueous extracted with EtOAc. The combined organic were dried (Na2SO4) and concentrated to afford 2.9 g (100% yield) of 4-chloro-3-ethoxy-benzyl alcohol. 2.94 g (16 mmol) of the crude alcohol was dissolved in DCM (15 mL) and MnO2 (5.5 g, 63 mmol) was added. The reaction was stirred for 16 h, after which time the reaction was filtered through Hyflo and concentrated. The residue was purified by flash column chromatography (EtOAc:Heptane 1:4) to yield 1.5 g (52% yield) of the title aldehyde.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([O:12][CH2:13][CH3:14])[CH:6]=1)C.[H-].C([Al+]CC(C)C)C(C)C>C1COCC1>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][OH:3])=[CH:6][C:7]=1[O:12][CH2:13][CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)Cl)OCC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
95 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath removed on completion of addition
CUSTOM
Type
CUSTOM
Details
to reach 0° C.
CUSTOM
Type
CUSTOM
Details
(1 h)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
the excess hydride was quenched by cautious addition of 1N HCl
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
CUSTOM
Type
CUSTOM
Details
the organic separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(CO)C=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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